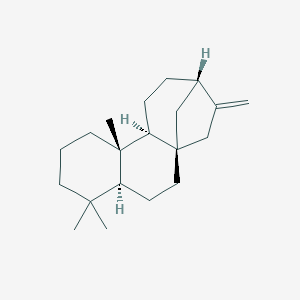

ent-Kaurene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NKS-01 是一种作为芳香化酶抑制剂的小分子药物。它最初由雪印乳业株式会社开发。 并主要用于治疗激素依赖性癌症,例如乳腺癌 。 NKS-01 的分子式为 C19H24O4 .

准备方法

选择性微生物羟基化: 此方法涉及用链霉菌属 NN-106 选择性地对 4-雄烯二酮进行微生物羟基化,生成 14α-羟基-4-雄烯二酮。

3β,14α-二羟基-5-雄烯-17-酮的氧化: 该化合物在丙酮中用琼斯试剂或在乙酸中用重铬酸钾氧化.

化学反应分析

科学研究应用

癌症治疗: 作为一种芳香化酶抑制剂,NKS-01 用于治疗激素依赖性癌症,例如乳腺癌。

作用机制

相似化合物的比较

NKS-01 因其独特的结构和作用机制而在芳香化酶抑制剂中独树一帜 。 类似化合物包括 :

氨基戊酰胺: 另一种用于治疗激素依赖性癌症的芳香化酶抑制剂。

4-羟基雄烯二酮: 一种用于治疗乳腺癌的甾体芳香化酶抑制剂。

来曲唑: 一种用于治疗乳腺癌的非甾体芳香化酶抑制剂。

生物活性

Introduction

Ent-kaurene is a tetracyclic diterpene that serves as a precursor in the biosynthesis of gibberellins (GAs), a class of plant hormones essential for various growth and developmental processes. This compound has garnered attention not only for its role in plant biology but also for its potential therapeutic applications, particularly in cancer treatment and other biological activities. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Biosynthesis and Metabolism

This compound is synthesized from geranylgeranyl diphosphate (GGDP) through the action of two key enzymes: ent-copalyl diphosphate synthase (CPS) and this compound synthase (KS). These enzymes catalyze the cyclization of GGDP to produce this compound, which is subsequently converted into bioactive gibberellins through oxidation reactions facilitated by cytochrome P450 monooxygenases .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| CPS | Converts GGDP to ent-copalyl diphosphate | Plants, fungi |

| KS | Converts ent-copalyl diphosphate to this compound | Plants, fungi |

| P450 | Oxidizes this compound to gibberellins | Plants |

Antitumor Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several natural derivatives of this compound and found that compound 13 showed the strongest activity with IC50 values around 2.5 μM in HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma) cell lines . The mechanism appears to involve selective induction of apoptosis rather than necrosis, suggesting a targeted therapeutic approach.

The antitumor activity of this compound derivatives may be attributed to their ability to induce cell cycle arrest and apoptosis. In specific studies, it was noted that these compounds could initiate G2/M-phase arrest followed by apoptotic pathways at higher concentrations. This dual mechanism indicates the potential for using this compound derivatives in targeted cancer therapies .

Case Study: JDA-202

JDA-202, a natural this compound diterpenoid isolated from Isodon rubescens, was investigated for its anticancer efficacy against esophageal cancer. The study revealed that JDA-202 upregulated peroxiredoxin I (Prx I) in cancer tissues and inhibited its activity, leading to increased reactive oxygen species (ROS) accumulation and subsequent apoptosis in cancer cells. Importantly, JDA-202 demonstrated significant tumor growth inhibition without causing noticeable toxicity in vivo .

Other Biological Activities

Beyond antitumor effects, this compound has been associated with various biological functions, including:

- Antifungal Activity : Compounds derived from this compound have shown effectiveness against fungal pathogens, which could be beneficial in agricultural applications .

- Anti-inflammatory Effects : Some studies suggest that this compound derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

属性

CAS 编号 |

562-28-7 |

|---|---|

分子式 |

C20H32 |

分子量 |

272.5 g/mol |

IUPAC 名称 |

(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1 |

InChI 键 |

ONVABDHFQKWOSV-GCLMUHHRSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

手性 SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C |

规范 SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

熔点 |

50°C |

物理描述 |

Solid |

同义词 |

(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。